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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)ethanol

CAS No.: 6939-95-3

Cat. No.: B1582347 Get Quote

Executive Summary
1-(3-Chlorophenyl)ethanol (CAS: 120121-01-9 for R, 6940-91-6 for racemate) serves as a

critical "chiral anchor" in modern medicinal chemistry.[1] Unlike simple phenylethanols, the

meta-chloro substituent provides unique electronic properties—enhancing lipophilicity and

metabolic stability without the steric bulk of ortho-substitution or the para-directing resonance

effects.

Its primary industrial utility lies in its role as the immediate precursor to 1-(3-

chlorophenyl)ethylamine, a high-value chiral resolving agent (e.g., BASF’s ChiPros® portfolio)

and a pharmacophore in serotonin-modulating therapeutics (Trazodone/Nefazodone

metabolites) and investigational kinase inhibitors.

This guide details the "Make vs. Buy" decision matrix, comparing biocatalytic routes against

asymmetric transfer hydrogenation (ATH), and provides validated protocols for its derivatization

into enantiopure amines.

Molecular Architecture & Critical Properties
The utility of 1-(3-chlorophenyl)ethanol stems from the specific placement of the chlorine

atom.[1]
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Electronic Effect: The meta-Cl exerts an inductive electron-withdrawing effect (-I) on the

aromatic ring, deactivating it slightly compared to the unsubstituted analog.[1] This increases

the acidity of the benzylic proton and influences the pKa of downstream amines.

Metabolic Stability: The halogen blocks metabolic hydroxylation at the 3-position, a common

clearance pathway for phenyl-ring drugs.[1]

Chirality: The benzylic alcohol center is highly sensitive to racemization under acidic

conditions due to the stabilized carbocation intermediate. Handling requires strict pH control.

[1]

Property Value Relevance

Molecular Weight 156.61 g/mol

Low MW allows for high atom

economy in fragment-based

design.[1]

Boiling Point 122-124 °C (15 Torr)

High enough for easy solvent

removal; distillable under

vacuum.[1]

LogP ~2.4
Optimal lipophilicity for CNS

drug penetration.

H-Bond Donors 1 (OH)

Versatile handle for

derivatization (Esters, Ethers,

Amines).

Production Strategies: The "Make"
High-purity enantiomers (>99% ee) are required for pharmaceutical applications.[1] Two

primary routes dominate the landscape: Biocatalysis (Green Chemistry) and Asymmetric

Transfer Hydrogenation (Chemocatalysis).

Biocatalytic Reduction (The Gold Standard)
Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) is the

preferred industrial route due to mild conditions and superior enantioselectivity.
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Enzyme:Sporidiobolus salmonicolor KRED (Ssal-KRED) or engineered variants (e.g.,

Codexis KRED panels).[2]

Cofactor Recycling: Mandatory for cost efficiency. Typically uses Glucose/Glucose

Dehydrogenase (GDH) or Isopropanol (IPA) to regenerate NADPH.

Mechanism: The enzyme coordinates the prochiral ketone (3-chloroacetophenone) and

hydride transfer occurs from NADPH to the Si- or Re-face of the carbonyl, dictated by the

enzyme's pocket geometry.

Asymmetric Transfer Hydrogenation (ATH)
For labs without biocatalysis capabilities, Ruthenium-catalyzed ATH is the robust alternative.

Catalyst: Noyori-type complexes, specifically RuCl.[1]

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.

Selectivity: Can achieve 95-98% ee, often requiring a subsequent recrystallization step to

reach >99% ee.[1]

Comparative Analysis
Feature Biocatalysis (KRED) Ru-Catalyzed ATH

Enantiomeric Excess (ee) >99.5% (Excellent) 95-98% (Good)

Substrate Loading 100-200 g/L 50-100 g/L

Catalyst Cost High (initially), reusable Moderate (Ru metal)

Workup
Phase separation (emulsions

possible)

Filtration (metal removal req.)

[1]

Scalability Linear (Multi-kg ready)
Linear (Exotherm management

req.)

Synthetic Utility: The "Use"
The alcohol is rarely the end product; it is a chiral pivot.
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Stereospecific Amination (The "Killer App")
The most significant application is the conversion to (S)-1-(3-chlorophenyl)ethylamine.[1]

Route A (Mitsunobu): Reaction with phthalimide, DEAD, and PPh3 causes Walden Inversion.

(R)-Alcohol + Phthalimide

(S)-Phthalimide intermediate

(S)-Amine.[1]

Route B (Azide): Activation (Mesylation) followed by NaN3 displacement also causes

inversion.

Note: The benzylic mesylate is unstable; immediate displacement is required.

Pathway Visualization
The following diagram illustrates the decision logic for synthesis and downstream

derivatization.
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Figure 1: Synthesis and Derivatization Workflow.[1] Note that Mitsunobu and SN2

displacements on benzylic centers typically proceed with Inversion of Configuration.

Experimental Protocols
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Protocol A: Biocatalytic Synthesis of (S)-1-(3-
Chlorophenyl)ethanol
Target: 10g scale | Expected Yield: >90% | ee: >99%

Reagents:

3-Chloroacetophenone (10.0 g, 64.7 mmol)

KRED-Recycle Mix (containing KRED, GDH, NADP+)

Glucose (14.0 g, 1.2 eq)

Buffer: 100 mM Potassium Phosphate, pH 7.0

Solvent: Isopropanol (IPA) / Toluene (optional co-solvent)

Procedure:

Buffer Prep: Dissolve glucose in 150 mL of Phosphate Buffer (pH 7.0).

Enzyme Charge: Add the KRED-Recycle Mix powder (approx 200 mg, depending on activity

units) to the buffer. Stir gently to dissolve. Do not vortex.

Substrate Addition: Dissolve 3-chloroacetophenone in 10 mL IPA. Add this solution dropwise

to the enzyme mixture.

Incubation: Stir at 30°C @ 250 rpm. Monitor pH and adjust with 1M NaOH if it drops below

6.5 (gluconic acid byproduct).

Monitoring: Check conversion by HPLC (C18 column) or GC every 4 hours. Reaction

typically completes in 24 hours.

Workup: Add Celite (5g) and filter to remove protein. Extract filtrate with Ethyl Acetate (3 x

100 mL).

Purification: Dry organic layer over MgSO4, filter, and concentrate. The product is usually

pure enough (>98%) for downstream use. If necessary, distill under vacuum (bp 120°C @ 10
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Torr).

Protocol B: Mitsunobu Inversion to Chiral Amine
Target: Conversion of (S)-Alcohol to (R)-Amine precursor.[1]

Reagents:

(S)-1-(3-Chlorophenyl)ethanol (1.0 eq)[1]

Triphenylphosphine (PPh3, 1.2 eq)

Phthalimide (1.2 eq)

Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

Solvent: Anhydrous THF

Procedure:

Setup: Flame-dry a round-bottom flask under Nitrogen.

Dissolution: Dissolve Alcohol (1.57 g, 10 mmol), PPh3 (3.15 g), and Phthalimide (1.76 g) in

THF (50 mL). Cool to 0°C.[3][4]

Addition: Add DIAD (2.4 mL) dropwise over 20 minutes. Maintain temp < 5°C.

Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

Workup: Concentrate THF. Triturate residue with cold ether to precipitate PPh3=O

(byproduct). Filter.

Deprotection (Hydrazinolysis): Redissolve crude phthalimide in Ethanol. Add Hydrazine

hydrate (3 eq) and reflux for 4 hours.

Isolation: Cool, filter off phthalhydrazide solid. Acidify filtrate (HCl), wash with ether, then

basify aqueous layer (NaOH) and extract the free amine into DCM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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